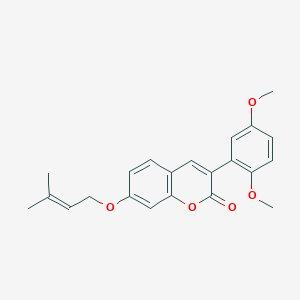

3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

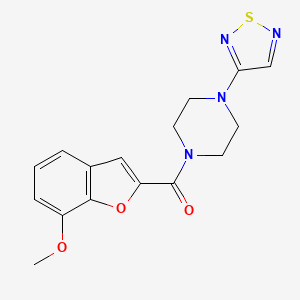

The compound "3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one" is a derivative of the 2H-chromen-2-one (chromone) family, which is known for its diverse biological activities and presence in natural products. Chromones are characterized by a 2H-1-benzopyran-2-one backbone and are often modified at various positions to enhance their pharmacological properties. The compound includes a dimethoxyphenyl group and a methylbutenyl ether moiety, suggesting potential for biological activity and synthetic interest.

Synthesis Analysis

The synthesis of chromone derivatives often involves strategies such as condensation reactions, as seen with compounds like citral and 3-methylbut-2-enal, which can react with dihydric phenols to yield chromens with a 2,2-dimethyl substitution pattern . The use of reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane has been developed for dimethylchromenylation, indicating that similar methodologies could be applied to synthesize the compound . Additionally, the Vilsmeier–Haack reaction has been employed to introduce substituents at the 3-position of the chromone core, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of chromone derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured p-p stacking of aromatic residues . This information suggests that the target compound may also exhibit interesting structural features such as intra-molecular hydrogen bonding or stacking interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Chromone derivatives can undergo various chemical reactions, including nucleophilic addition. For example, a novel 3-chloro chromenyl propenal was found to react with primary amines to yield enamines or enaminones, and with di-nucleophiles to produce benzofuran derivatives . This indicates that the target compound could also participate in similar reactions, potentially leading to a range of novel derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For example, the poor water solubility of some chromone sulfonamides necessitates formulation development for therapeutic use . The presence of dimethoxy and methylbutenyl ether groups in the target compound could affect its solubility, stability, and overall pharmacokinetic profile. Furthermore, the electrochemical behavior of chromone derivatives, as evidenced by quasireversible redox processes, could be an important aspect of the target compound's properties, potentially impacting its antioxidant or therapeutic potential .

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-21(15)13-17)18-12-16(24-3)7-8-20(18)25-4/h5-9,11-13H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMITHXXHWYJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)

![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)